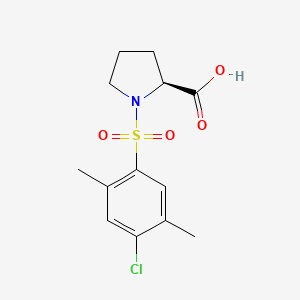![molecular formula C9H8ClN3O3 B14907417 2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide](/img/structure/B14907417.png)
2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide is a chemical compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Méthodes De Préparation
The synthesis of 2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide typically involves multiple steps. One common method starts with the preparation of 5-chloro-2-oxobenzo[d]oxazole, which can be synthesized from 2-aminophenol and chloroacetyl chloride under basic conditions. The resulting intermediate is then reacted with hydrazine hydrate to form the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazole compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its efficacy and safety as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide include other oxazole derivatives such as:
- 5-Chloro-2-methoxybenzo[d]oxazole
- 5-Chloro-2-mercaptobenzoxazole
- 2-(5-Chlorobenzo[d]oxazol-2-ylamino)ethanol
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific hydrazide functional group, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H8ClN3O3 |
|---|---|
Poids moléculaire |
241.63 g/mol |
Nom IUPAC |
2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)acetohydrazide |
InChI |
InChI=1S/C9H8ClN3O3/c10-5-1-2-7-6(3-5)13(9(15)16-7)4-8(14)12-11/h1-3H,4,11H2,(H,12,14) |
Clé InChI |
KCAMSUZMDYLJDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)N(C(=O)O2)CC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-[(4-Chlorophthalazin-1-yl)amino]ethanol](/img/structure/B14907416.png)
